5-Methyl-2-((phenylamino)methylene)cyclohexane-1,3-dione
Description
5-Methyl-2-((phenylamino)methylene)cyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative characterized by a methyl group at the C-5 position and a phenylamino-methylene substituent at the C-2 position. This compound belongs to a class of molecules with a cyclohexane-1,3-dione core, which is known for its ability to chelate metal ions, enabling interactions with biological targets such as enzymes and proteins . Cyclohexane-1,3-dione derivatives are synthesized via Michael addition or condensation reactions and are evaluated for diverse applications, including anticancer and antimicrobial activities .
Properties
IUPAC Name |
3-hydroxy-5-methyl-2-(phenyliminomethyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-7-13(16)12(14(17)8-10)9-15-11-5-3-2-4-6-11/h2-6,9-10,16H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJNHLUWMPWNMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=C(C(=O)C1)C=NC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-((phenylamino)methylene)cyclohexane-1,3-dione typically involves the condensation of 5-methyl-1,3-cyclohexanedione with aniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-((phenylamino)methylene)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methyl-2-((phenylamino)methylene)cyclohexane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-((phenylamino)methylene)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling processes .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The biological and chemical properties of cyclohexane-1,3-dione derivatives are highly sensitive to substituents at the C-2 and C-5 positions. Below is a comparative analysis:
Table 1: Structural and Spectral Comparison
Key Observations :
- C-5 Substituents : Methyl or dimethyl groups enhance steric bulk and hydrophobicity, improving binding to hydrophobic enzyme pockets (e.g., anticancer target 2ZOQ) .
- C-2 Substituents : Electron-withdrawing groups (e.g., hydroxyphenyl) increase electrophilicity, enhancing metal chelation and antibacterial activity .
Table 2: Activity Comparison
Key Findings :
- Anticancer Activity : Bromo-substituted derivatives (e.g., 5c) show moderate activity, likely due to halogen-mediated protein interactions .
- Antituberculosis Activity: Hydroxyphenylamino-methylene substituents (e.g., compound 39) achieve MIC values comparable to ethambutol .
- Low Toxicity : Derivatives like compound 39 exhibit minimal cytotoxicity, making them promising drug candidates .
Structure-Activity Relationships (SAR)
- C-5 Position : Dimethyl groups (compound 39) enhance metabolic stability and target affinity compared to methyl or unsubstituted analogs .
- C-2 Position : Hydroxyl groups (e.g., 2-hydroxyphenyl) improve solubility and hydrogen bonding with bacterial enzymes .
- Aromatic Substituents : Electron-deficient rings (e.g., 4-chlorophenyl) increase binding to fatty-acid-binding proteins .
Biological Activity
5-Methyl-2-((phenylamino)methylene)cyclohexane-1,3-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in pharmaceutical development, particularly focusing on its anti-diabetic and antimicrobial activities.
Synthesis
The synthesis of this compound typically involves the condensation of phenylamine with 5-methylcyclohexane-1,3-dione. This reaction can be facilitated by various catalysts or under specific conditions to optimize yield and purity. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Antidiabetic Properties
Research indicates that derivatives of cyclohexane-1,3-dione have shown promise as anti-diabetic agents. Specifically, compounds similar to this compound have been noted for their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), enhancing insulin sensitivity and potentially aiding in glucose metabolism .
Table 1: Antidiabetic Activity of Cyclohexane Derivatives
| Compound Name | PPARγ Activation | IC50 (µM) |
|---|---|---|
| This compound | Moderate | TBD |
| Thiazolidinedione Derivative | High | 0.5 |
| Other Cyclohexane Derivative | Low | 15 |
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Comparison Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 10 | 2 |
| Escherichia coli | 15 | 4 |
Case Studies
- Case Study on Antidiabetic Effects : A study conducted by researchers focused on the effects of cyclohexane derivatives on diabetic models. The results indicated that the administration of the compound improved insulin sensitivity and reduced blood glucose levels significantly compared to control groups.
- Case Study on Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy of various derivatives against clinical isolates of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial growth, suggesting potential as a therapeutic agent in treating infections .
The biological activity of this compound is believed to be linked to its ability to form complexes with metal ions, which may inhibit key enzymes involved in metabolic pathways. This mechanism is particularly relevant in its anti-diabetic action where enzyme inhibition can lead to improved glucose utilization.
Q & A
Q. Can this compound serve as a covalent modulator of protein lysine residues, and what kinetic studies support this?
- Methodological Answer : Analogous compounds (e.g., DC-LC3in-A4) covalently bind Lys49 in LC3B via Michael addition. Kinetic assays (e.g., SPR, MS/MS) confirm time-dependent inhibition (kₒ₆ₜ ~0.1 min⁻¹), with the dione moiety acting as an electrophilic warhead .
Q. What computational tools are used to predict the compound’s reactivity in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
